molecular formula C18H15N3O3S B2443980 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034205-67-7

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2443980
CAS No.: 2034205-67-7
M. Wt: 353.4
InChI Key: NTEGVNYWKTZUAU-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a benzofuran moiety linked to a benzo[c][1,2,5]thiadiazole core through a methoxyethyl chain

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-23-17(16-9-11-4-2-3-5-15(11)24-16)10-19-18(22)12-6-7-13-14(8-12)21-25-20-13/h2-9,17H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEGVNYWKTZUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves coupling this intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under appropriate reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, reagents, and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of the benzofuran and benzo[c][1,2,5]thiadiazole moieties, which confer distinct photophysical and chemical properties. This makes it a valuable compound for applications in materials science and bioimaging .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a benzofuran core with a benzothiadiazole moiety, which may contribute to its pharmacological properties.

The compound's IUPAC name is this compound, and it has the following chemical structure:

Property Details
Molecular Formula C18H18N2O3S
Molecular Weight 342.41 g/mol
CAS Number 2034556-91-5

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may target the 5HT1A receptor , which is involved in various neurological processes. The binding affinity to this receptor is noted to be around 806 nM , indicating moderate potency in receptor modulation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar efficacy .

Anticancer Potential

The compound's structural features imply potential anticancer activity. Studies on related benzofuran compounds have demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have explored the biological activities of benzofuran derivatives:

  • Antifungal Activity : A study identified a benzofuran derivative that acts as a selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), demonstrating potent antifungal activity both in vitro and in vivo .
  • Anticancer Studies : Research on benzothiadiazole derivatives has shown promising results against various cancer types, including leukemia and breast cancer. These studies highlight the importance of structural modifications in enhancing biological activity and selectivity.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Activity Notes
Benzofuran Derivative AAntimicrobialEffective against Gram-positive bacteria
Benzothiadiazole Derivative BAnticancerInhibits proliferation in breast cancer
N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamideAntifungalTargets Candida species

Q & A

Q. Key Factors Affecting Yield :

  • Temperature Control : Excessive heat during substitution steps may lead to side reactions (e.g., elimination).
  • Purification : Column chromatography (C18 reverse-phase) is critical for isolating the final product with >95% purity .

How is structural characterization of this compound validated, and what analytical discrepancies may arise?

Basic Research Question
Characterization relies on:

  • FT-IR : Confirming amide C=O stretches (~1660 cm⁻¹) and benzothiadiazole S-N vibrations (~1260 cm⁻¹) .
  • NMR : 1^1H NMR signals for methoxy groups (δ 3.3–3.5 ppm) and benzofuran protons (δ 6.8–7.5 ppm) .
  • LCMS : Molecular ion peaks (e.g., m/z 1011 [M+H]⁺ in analogous compounds) .

Q. Discrepancies :

  • Crystallographic vs. Solution Data : X-ray diffraction (e.g., triclinic P1 space group with H-bonded dimers) may reveal solid-state packing effects absent in NMR .

What biological screening approaches are used to evaluate this compound’s activity, and how are conflicting data resolved?

Advanced Research Question
In Vitro Assays :

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) strains via broth microdilution .
  • Cytotoxicity : MTT assays on mammalian cell lines (IC₅₀ values).

Q. Data Contradictions :

  • Strain Variability : MIC differences may arise from efflux pump expression in resistant bacterial strains.
  • Purity Impact : Impurities >5% (e.g., unreacted intermediates) can skew results; validate via HPLC .

What computational strategies predict this compound’s reactivity or binding modes?

Advanced Research Question

  • Docking Studies : Molecular docking into bacterial enzyme active sites (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina .
  • DFT Calculations : Optimizing geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .

Validation : Compare computed IR spectra with experimental data to identify conformational discrepancies .

How do structural modifications of the benzothiadiazole moiety alter physicochemical properties?

Advanced Research Question
Structure-Activity Relationship (SAR) :

ModificationImpactExample Data
Electron-Withdrawing Groups (e.g., -NO₂)↑ Lipophilicity (logP)logP increased from 2.1 to 3.5 with -NO₂ .
Methoxy Substitution ↓ Solubility in aqueous buffersAqueous solubility drops from 12 mg/mL to 2 mg/mL .

Q. Methodology :

  • HPLC LogP Determination : Use a C18 column with isocratic elution (acetonitrile/water) .

What crystallographic insights explain this compound’s solid-state behavior?

Advanced Research Question

  • X-Ray Diffraction : Reveals intermolecular H-bonding (N–H⋯N, 2.8–3.0 Å) and π-π stacking (3.6 Å) stabilizing crystal lattices .
  • Polymorphism Screening : Slurry experiments in ethanol/water identify thermodynamically stable forms for formulation studies .

How is the compound’s stability assessed under varying storage conditions?

Basic Research Question

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via:
    • HPLC : Degradation products (e.g., hydrolyzed amide bonds).
    • TGA : Thermal decomposition onset temperature (~200°C) .

Recommendation : Store at -20°C in amber vials under inert gas to prevent oxidation .

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